4-Ethoxy-3,5-difluoroaniline
CAS No.: 942615-19-2
Cat. No.: VC2918745
Molecular Formula: C8H9F2NO
Molecular Weight: 173.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 942615-19-2 |
---|---|
Molecular Formula | C8H9F2NO |
Molecular Weight | 173.16 g/mol |
IUPAC Name | 4-ethoxy-3,5-difluoroaniline |
Standard InChI | InChI=1S/C8H9F2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 |
Standard InChI Key | QDBYWBVGALLLHU-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1F)N)F |
Canonical SMILES | CCOC1=C(C=C(C=C1F)N)F |
Introduction
4-Ethoxy-3,5-difluoroaniline is an organic compound with the chemical formula C₈H₉F₂NO and a molecular weight of 173.160 g/mol . It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzene ring that also contains an amino group. This compound is part of the broader class of fluorinated anilines, which are known for their unique physical and chemical properties due to the combination of electron-withdrawing and electron-donating groups.
Synthesis and Chemical Reactions
In general, fluorinated anilines can undergo a variety of chemical reactions, including cross-coupling reactions and substitutions, which are facilitated by the presence of fluorine atoms. These reactions are often used to introduce additional functional groups onto the benzene ring, enhancing the compound's reactivity and potential applications.
Biological and Chemical Applications
While specific biological applications of 4-Ethoxy-3,5-difluoroaniline are not extensively documented, fluorinated anilines in general are known to interact with biological systems. They can influence metabolic pathways by interacting with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. Additionally, these compounds may modulate cell signaling pathways, affecting cellular growth and differentiation processes.
In chemical synthesis, fluorinated anilines serve as versatile building blocks due to their unique electronic properties. The combination of electron-withdrawing fluorine atoms and electron-donating ethoxy groups in 4-Ethoxy-3,5-difluoroaniline makes it an interesting candidate for further functionalization in organic chemistry.
Research Findings and Future Directions
Research on fluorinated anilines, including compounds like 4-Ethoxy-3,5-difluoroaniline, highlights their potential in various fields, including medicinal chemistry and materials science. The unique electronic properties of these compounds make them suitable for applications where specific interactions with biological targets or materials are required.
Future research directions may focus on exploring the biological activity of 4-Ethoxy-3,5-difluoroaniline in more detail, particularly its interactions with enzymes and cellular signaling pathways. Additionally, optimizing synthesis routes to improve yield and purity could enhance its availability for further studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume